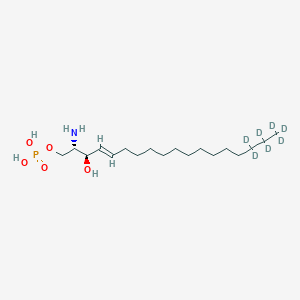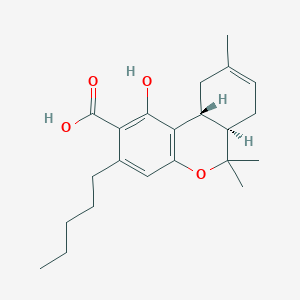
delta-8-Tetrahydrocannabinolic acid a
描述
Delta-8-Tetrahydrocannabinolic acid a is a psychoactive cannabinoid found in the Cannabis plant. It is an isomer of delta-9-tetrahydrocannabinolic acid a, the compound commonly known as tetrahydrocannabinol, with which it co-occurs in hemp. Natural quantities of this compound found in hemp are low. Psychoactive effects are similar to that of delta-9-tetrahydrocannabinolic acid a, with central effects occurring by binding to cannabinoid receptors found in various regions of the brain .
作用机制
Target of Action
Delta-8-Tetrahydrocannabinolic Acid A, also known as Delta-8-THC, primarily targets the CB1 and CB2 cannabinoid receptors . These receptors are part of the endocannabinoid system (ECS), which plays a crucial role in regulating mood, pain, appetite, and other physiological processes . In addition to these, THCA targets transient receptor potential cation channel subfamily M (melastatin) member 8 (TRPM8) receptors and activates the transient receptor potential ankyrin 1 (TRPA1) receptors .
Mode of Action
Delta-8-THC is a partial agonist of CB1 and CB2 cannabinoid receptors . It binds to these receptors but has a lower binding affinity than delta-9-THC . This interaction with the receptors triggers a series of events leading to its psychoactive effects . The pharmacodynamic profile of Delta-8-THC is similar to that of Delta-9-THC .
Biochemical Pathways
Delta-8-THC is produced in the cannabis plant through biosynthesis . It initially forms from cannabigerolic acid (CBGA) before converting into Delta-8-THC through enzymatic reactions . Once exposed to heat, light, or air, a process called decarboxylation occurs, converting Delta-8-THC into the psychoactive compound THC .
Pharmacokinetics
Following ingestion in humans, hepatic cytochrome P450 enzymes including CYP2C9 and CYP3A4 first convert Delta-8-THC into 11-hydroxy-Delta-8-tetrahydrocannabinol (11-OH-Delta-8-THC) . The pharmacokinetic profile of Delta-8-THC is similar to that of Delta-9-THC .
Result of Action
The binding of Delta-8-THC to the CB1 and CB2 receptors in the brain results in psychoactive effects similar to that of Delta-9-THC . Delta-8-thc is moderately less potent than delta-9-thc . This means that while its effects are similar to that of Delta-9-THC, it would take more Delta-8-THC to achieve a comparable level of effect .
Action Environment
The action of Delta-8-THC can be influenced by environmental factors such as heat, light, and air . These factors can trigger the decarboxylation process, converting Delta-8-THC into the psychoactive compound THC . Therefore, the storage and handling conditions of Delta-8-THC can significantly impact its efficacy and stability .
生化分析
Biochemical Properties
Delta-8-Tetrahydrocannabinolic acid A interacts with various enzymes, proteins, and other biomolecules. It is believed to have anti-inflammatory, neuroprotective, and antiemetic properties . The compound is involved in the oxidative cyclization of the monoterpene moiety in cannabigerolic acid (CBGA), producing delta 9-tetrahydrocannabinolate (THCA), a major cannabinoid in drug-type Cannabis plants .
Cellular Effects
This compound has effects on various types of cells and cellular processes. It influences cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism . It is known to bind to CB1 and CB2 receptors in the central nervous system .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is still being researched .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. A 1973 study testing the effects of Delta-8-THC in dogs and monkeys reported that a single oral dose of 9,000 milligrams per kilogram of body mass (mg/kg) was nonlethal in all dogs and monkeys studied .
Metabolic Pathways
This compound is involved in the metabolic pathways of cannabinoids. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, and its localization or accumulation can be affected .
Subcellular Localization
It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
准备方法
Delta-8-Tetrahydrocannabinolic acid a can be synthesized through various methods. One common synthetic route involves the partial synthesis from cannabidiol. This process typically involves the use of solvents and catalysts to facilitate the conversion. Industrial production methods often involve the extraction and purification of this compound from hemp plants, followed by chemical conversion processes to increase yield and purity .
化学反应分析
Delta-8-Tetrahydrocannabinolic acid a undergoes several types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, oxidation of this compound can lead to the formation of delta-8-tetrahydrocannabinol, while reduction reactions can produce various tetrahydrocannabinol derivatives. Substitution reactions often involve the replacement of functional groups on the molecule, leading to the formation of new compounds with different properties .
科学研究应用
Delta-8-Tetrahydrocannabinolic acid a has a wide range of scientific research applications. In chemistry, it is used as a reference standard for analytical methods and as a starting material for the synthesis of other cannabinoids. In biology, it is studied for its effects on cellular processes and its potential therapeutic applications. In medicine, this compound is being investigated for its potential use in treating conditions such as pain, inflammation, and anxiety. In industry, it is used in the production of various cannabis-based products .
相似化合物的比较
Delta-8-Tetrahydrocannabinolic acid a is similar to other cannabinoids such as delta-9-tetrahydrocannabinolic acid a, cannabidiol, and cannabigerolic acid. it is unique in its stability and ease of synthesis compared to delta-9-tetrahydrocannabinolic acid a. This compound is also less potent than delta-9-tetrahydrocannabinolic acid a, meaning that it produces milder psychoactive effects. Other similar compounds include cannabichromene, cannabinol, and cannabicyclol .
属性
IUPAC Name |
(6aR,10aR)-1-hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydrobenzo[c]chromene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O4/c1-5-6-7-8-14-12-17-19(20(23)18(14)21(24)25)15-11-13(2)9-10-16(15)22(3,4)26-17/h9,12,15-16,23H,5-8,10-11H2,1-4H3,(H,24,25)/t15-,16-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKKHSYLGQXKVMO-HZPDHXFCSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC2=C(C3CC(=CCC3C(O2)(C)C)C)C(=C1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC1=CC2=C([C@@H]3CC(=CC[C@H]3C(O2)(C)C)C)C(=C1C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90732060 | |
| Record name | (6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23978-89-4 | |
| Record name | delta-8-Tetrahydrocannabinolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023978894 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (6aR,10aR)-1-Hydroxy-6,6,9-trimethyl-3-pentyl-6a,7,10,10a-tetrahydro-6H-dibenzo[b,d]pyran-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90732060 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | .DELTA.-8-TETRAHYDROCANNABINOLIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q3WQP8C9GD | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


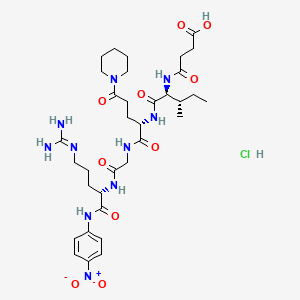
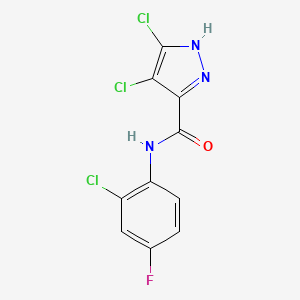
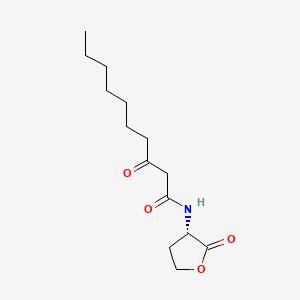
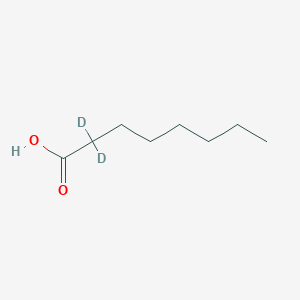
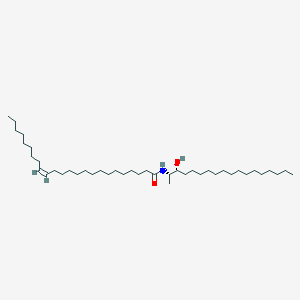
![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)
![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)
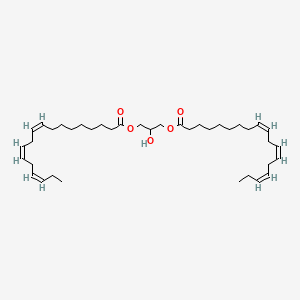
![(1R,2R,5S,8S,9S,12R,14S,17R,18R,21S,24S,25S,28R,30S)-2,9,18,25-Tetramethyl-12,28-bis[(1S)-1-[(2S,5R)-5-methyloxolan-2-yl]ethyl]-11,27,33,34,35,36-hexaoxapentacyclo[28.2.1.15,8.114,17.121,24]hexatriacontane-3,10,19,26-tetrone](/img/structure/B3026026.png)
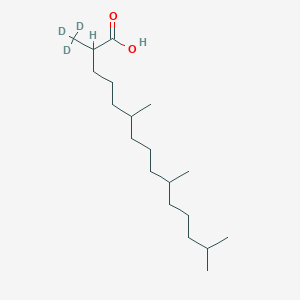
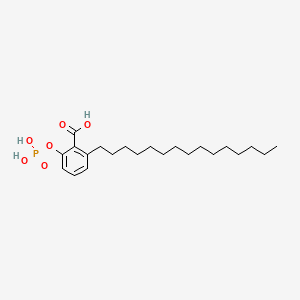

![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)
